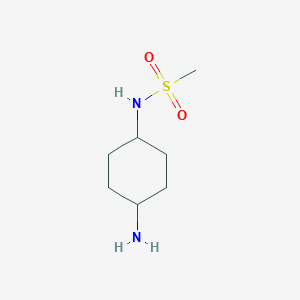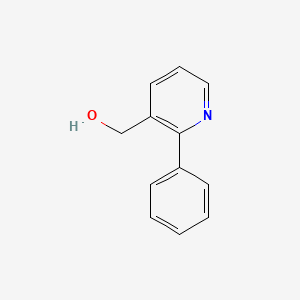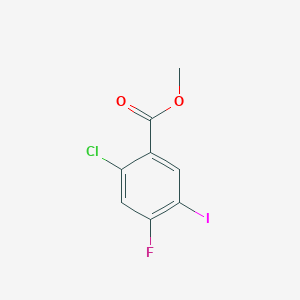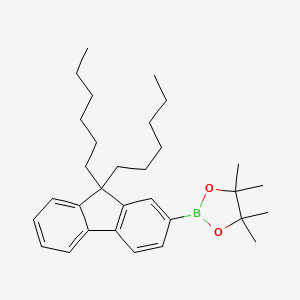
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
概要
説明
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is a complex organic compound that features a fluorene core substituted with hexyl chains and a dioxaborolane group. This compound is of significant interest in the field of organic electronics and materials science due to its unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane typically involves the following steps:
Formation of the Fluorene Core: The fluorene core is synthesized through a series of reactions, including Friedel-Crafts alkylation and subsequent functionalization.
Introduction of Hexyl Chains: The hexyl chains are introduced via alkylation reactions, often using hexyl halides in the presence of a strong base.
Attachment of the Dioxaborolane Group: The final step involves the coupling of the fluorene derivative with a dioxaborolane reagent under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
科学的研究の応用
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in bioimaging and as a fluorescent probe.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism of action of 2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugated fluorene core and the electron-donating hexyl chains.
Fluorescence: The dioxaborolane group enhances the compound’s fluorescence, making it useful in imaging applications.
類似化合物との比較
Similar Compounds
9,9-Dihexylfluorene: Similar structure but lacks the dioxaborolane group.
2,7-Dibromo-9,9-dihexylfluorene: Contains bromine substituents instead of the dioxaborolane group.
9,9-Dihexyl-9H-fluorene-2,7-diboronic acid: Features boronic acid groups instead of the dioxaborolane group.
Uniqueness
2-(9,9-dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is unique due to its combination of a fluorene core with hexyl chains and a dioxaborolane group, which imparts distinct electronic and fluorescent properties, making it highly valuable in various research and industrial applications.
特性
IUPAC Name |
2-(9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45BO2/c1-7-9-11-15-21-31(22-16-12-10-8-2)27-18-14-13-17-25(27)26-20-19-24(23-28(26)31)32-33-29(3,4)30(5,6)34-32/h13-14,17-20,23H,7-12,15-16,21-22H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKABJMPACFCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



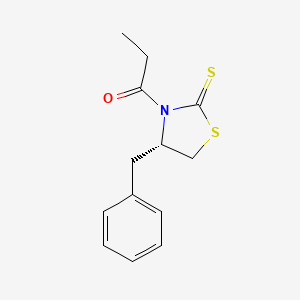


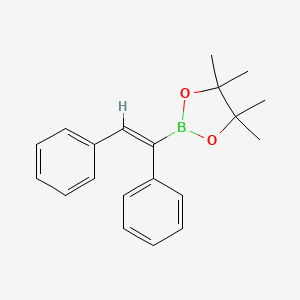
![3-[(E)-2-Nitroethenyl]phenol](/img/structure/B3120463.png)

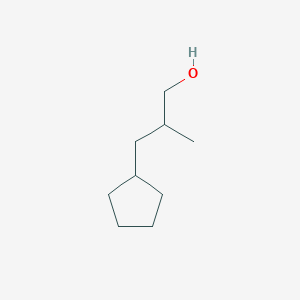
![6-(2-methyl-3-imidazo[1,2-a]pyridinyl)-1H-pyrimidine-2-thione](/img/structure/B3120500.png)
